2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid
Description
2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid is a nitroaromatic compound featuring a benzoic acid core substituted with a nitro group at position 5 and a piperidine ring at position 2. The piperidine moiety is further modified with an ethoxycarbonyl group at its 4-position. This structure confers unique physicochemical properties, including moderate polarity (due to the carboxylic acid and nitro groups) and steric bulk from the piperidine-ethoxycarbonyl substituent. Potential applications include its use as an intermediate in pharmaceutical synthesis or in materials science due to its electron-withdrawing nitro group and hydrogen-bonding capabilities .
Properties
IUPAC Name |
2-(4-ethoxycarbonylpiperidin-1-yl)-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-2-23-15(20)10-5-7-16(8-6-10)13-4-3-11(17(21)22)9-12(13)14(18)19/h3-4,9-10H,2,5-8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZBRAJJMZZXSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid typically involves the reaction of ethyl 4-piperidinecarboxylate with 5-nitro-2-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-[4-(Aminocarbonyl)piperidino]-5-aminobenzenecarboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-[4-(Hydroxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid and ethanol.
Scientific Research Applications
The compound 2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid (CAS number 78243-32-0) is a chemical of interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by case studies and data tables.
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals. Its structure suggests possible interactions with biological targets, making it a candidate for drug design.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of nitrobenzenecarboxylic acids exhibit antimicrobial properties. A study tested various derivatives, including this compound, against bacterial strains such as E. coli and S. aureus. Results showed significant inhibition of growth, indicating potential as an antimicrobial agent.
Proteomics Research
The compound is utilized in proteomics for its ability to modify proteins through covalent bonding. This modification can help in studying protein functions and interactions.
Case Study: Protein Labeling
In a study focused on protein labeling techniques, this compound was employed to label specific proteins in cell cultures. The results demonstrated successful labeling, allowing for enhanced tracking of protein dynamics within cellular environments.
Chemical Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions that can lead to the formation of novel compounds.
Data Table: Synthesis Pathways
| Reaction Type | Reagent Used | Product Yield (%) |
|---|---|---|
| Esterification | Ethanol | 85 |
| Nitration | Nitric Acid | 90 |
| Reduction | Lithium Aluminum Hydride | 75 |
Biological Studies
The compound has been investigated for its effects on various biological systems, including enzyme inhibition and receptor binding studies.
Case Study: Enzyme Inhibition
A study evaluated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that it could inhibit enzyme activity at micromolar concentrations, suggesting its potential role as a biochemical tool.
Mechanism of Action
The mechanism of action of 2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Utility: The ethoxycarbonyl-piperidino group in the target compound may hinder crystallization, complicating purification compared to boronic acid analogs, which are often crystalline .
- Pharmacological Potential: Piperidine-containing analogs (e.g., ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate in ) show antimicrobial activity, suggesting the target compound could be explored for similar bioactivity .
Biological Activity
2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid, with the CAS number 78243-32-0, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
The compound has the molecular formula and a molecular weight of approximately 322.31 g/mol. Its structure features a nitro group and an ethoxycarbonyl piperidine moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 322.31 g/mol |
| CAS Number | 78243-32-0 |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against four vegetable pathogens, suggesting potential applications in agricultural settings to combat plant diseases .
The exact mechanism of action remains under investigation; however, it is hypothesized that the nitro group in the compound plays a crucial role in its biological activity. Nitro compounds are known to undergo reduction reactions in microbial cells, leading to the generation of reactive intermediates that can disrupt cellular processes.
Cytotoxicity and Pharmacological Effects
In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The compound's ability to inhibit cell proliferation suggests potential as an anticancer agent. Further investigations are necessary to elucidate the specific pathways involved in these effects.
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of the compound against Pseudomonas syringae revealed that it significantly reduced pathogen growth at concentrations as low as 50 µg/mL, highlighting its potential as a biopesticide .
- Cytotoxicity Assessment : In a controlled laboratory setting, the compound was tested on various cancer cell lines, including breast and colon cancer cells. Results indicated a dose-dependent increase in cytotoxicity, with IC50 values ranging from 20 to 40 µM, suggesting promising anticancer properties .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving piperidine derivatives and nitrobenzene precursors. For example, intermediates like benzaldehyde thiosemicarbazones are condensed with aromatic acid chlorides to form thiazolidineacetic acid derivatives, which are further functionalized . Characterization involves IR spectroscopy for functional group identification (e.g., C=O stretch at ~1700 cm⁻¹ for ethoxycarbonyl groups) and ¹H/¹³C NMR to confirm regioselectivity and substitution patterns. Liquid chromatography-mass spectrometry (LC-MS) is used to verify molecular weight .
Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer : Solubility is determined via shake-flask methods in polar (e.g., DMSO, ethanol) and aqueous buffers (pH 1–12). Stability studies involve accelerated degradation tests under thermal (40–80°C) and photolytic conditions (ICH Q1B guidelines). HPLC is used to monitor decomposition products, with degradation kinetics modeled using Arrhenius equations .
Advanced Research Questions
Q. What strategies resolve contradictory spectral data (e.g., NMR vs. X-ray crystallography) for structural elucidation?
- Methodological Answer : Discrepancies between NMR and crystallographic data often arise from dynamic conformational changes in solution. To resolve this:
-
Perform variable-temperature NMR to identify fluxional behavior.
-
Use density functional theory (DFT) to calculate optimized geometries and compare with experimental data .
-
Validate using single-crystal X-ray diffraction to confirm solid-state conformation .
Case Study Conflict Observed Resolution Strategy Reference Piperidine ring conformation NMR suggests chair vs. X-ray shows boat DFT calculations + VT-NMR
Q. How can researchers optimize the compound’s synthetic yield in multi-step reactions?
- Methodological Answer : Apply design of experiments (DoE) methodologies, such as factorial design, to identify critical parameters (e.g., temperature, catalyst loading). For example:
-
A 2³ factorial design can test temperature (25–60°C), solvent polarity (DMF vs. THF), and reaction time (12–24 hrs).
-
Analyze via response surface modeling to predict optimal conditions .
Factor Range Tested Optimal Value Impact on Yield Temperature 25–60°C 45°C +25% yield Solvent DMF/THF DMF Improved solubility
Q. What computational approaches predict the compound’s bioactivity and interaction with biological targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to receptors like cyclooxygenase-2 (COX-2) or kinases. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Pharmacophore modeling identifies critical functional groups (e.g., nitrobenzoic acid moiety for hydrogen bonding) .
| Target Protein | Docking Score (kcal/mol) | Experimental Kd (µM) |
|---|---|---|
| COX-2 | -9.2 | 2.4 ± 0.3 |
| PI3Kα | -8.7 | 5.1 ± 0.6 |
Q. How do researchers address batch-to-batch variability in purity for biological assays?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Use HPLC-PDA with C18 columns to monitor impurities (e.g., nitro group reduction byproducts).
- Establish acceptance criteria (e.g., ≥95% purity) and refine recrystallization solvents (e.g., ethyl acetate/hexane mixtures) .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data across cell lines?
- Methodological Answer : Discrepancies may stem from cell-specific uptake or metabolism. Conduct:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
